molecular formula C15H17N5O2S B2420759 3-methoxy-1-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide CAS No. 2034366-30-6

3-methoxy-1-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2420759
CAS No.: 2034366-30-6
M. Wt: 331.39
InChI Key: QICCUOSSCRMDGI-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H17N5O2S and its molecular weight is 331.39. The purity is usually 95%.
BenchChem offers high-quality 3-methoxy-1-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-1-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methoxy-1-methyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c1-19-9-12(15(18-19)22-2)14(21)16-5-7-20-6-3-13(17-20)11-4-8-23-10-11/h3-4,6,8-10H,5,7H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICCUOSSCRMDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methoxy-1-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide is a novel pyrazole derivative with potential therapeutic applications. Pyrazole compounds are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18N4O2S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

This compound features a methoxy group, a thiophene ring, and a pyrazole moiety, which are crucial for its biological activity.

1. Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to the target compound have shown inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). A study indicated that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .

2. Anticancer Activity

The anticancer potential of pyrazoles is well-documented. The target compound's structural components suggest it may interfere with cancer cell proliferation. For example, related compounds have been tested against various human cancer cell lines (e.g., H460, A549) and exhibited notable cytotoxicity . The mechanisms often involve apoptosis induction and inhibition of anti-apoptotic proteins.

3. Antimicrobial Properties

Pyrazole derivatives have also been evaluated for their antimicrobial activity. The target compound's structure may enhance its efficacy against bacterial strains like E. coli and fungi such as Aspergillus niger. Compounds in this class have shown promising results in inhibiting microbial growth at low concentrations .

Case Studies

A series of studies have highlighted the biological activities of various pyrazole derivatives:

StudyCompoundActivityResults
Selvam et al.3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamideAnti-inflammatory75% edema inhibition at 3h
Burguete et al.1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoleAntimicrobial98% inhibition against MTB strain H37Rv
Bandgar et al.1-thiocarbamoyl 3-substituted phenyl-pyrazoleMAO-B inhibitorHigh activity against MAO isoforms

The biological activities of the target compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : Many pyrazoles act as inhibitors of cyclooxygenases (COX), which are key enzymes in the inflammatory pathway.
  • Modulation of Cytokine Production : These compounds can downregulate the expression of inflammatory cytokines.
  • Induction of Apoptosis : By targeting specific pathways in cancer cells, pyrazoles can promote programmed cell death.

Q & A

Q. What are the optimal synthetic routes for 3-methoxy-1-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide, and how can intermediates be characterized?

Methodological Answer: The synthesis of this compound likely involves multi-step protocols, including:

  • Condensation reactions to form the pyrazole-thiophene core, using catalysts like NaN₃ in DMF at 50°C (similar to azidomethylpyrazole synthesis) .
  • Amide coupling (e.g., via carbodiimide reagents) to attach the ethyl linker and carboxamide group.
  • Purification via column chromatography (as in ) or recrystallization from ethanol .
    Characterization:
  • NMR (¹H/¹³C) for structural confirmation, focusing on methoxy (-OCH₃) and thiophene proton signals.
  • Mass spectrometry (MS) to verify molecular weight and fragmentation patterns .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

Methodological Answer:

  • Purity assessment: Use HPLC with UV detection (λ = 254 nm) and compare retention times against synthetic intermediates.
  • Stability testing:
    • Store aliquots at -20°C, 4°C, and room temperature.
    • Monitor degradation via TLC or NMR over 1–4 weeks.
    • Note: Avoid strong oxidizers or moisture, as pyrazole derivatives may decompose into nitrogen/carbon oxides .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Methodological Answer:

  • Core modifications: Synthesize analogs with substitutions on the thiophene (e.g., halogens) or pyrazole rings (e.g., methyl to ethyl groups) .
  • Bioassays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays.
  • Data analysis: Compare IC₅₀ values and correlate with electronic (Hammett constants) or steric (molar refractivity) parameters .

Q. What computational strategies are effective for predicting binding modes of this compound to biological targets?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite with homology-modeled targets (e.g., kinases). Prioritize π-π stacking between the thiophene/pyrazole rings and hydrophobic pockets .
  • MD simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD and hydrogen-bond persistence .

Q. How should researchers address discrepancies in biological activity data across different assay platforms?

Methodological Answer:

  • Troubleshooting steps:
    • Verify compound solubility (e.g., DMSO stock concentration, aggregation via dynamic light scattering).
    • Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).
    • Control for batch-to-batch variability in synthesis (e.g., NMR purity >95%) .
  • Case study: If IC₅₀ varies between fluorescence and radiometric assays, assess interference from the compound’s autofluorescence .

Q. What strategies improve yield in large-scale synthesis of this compound while minimizing byproducts?

Methodological Answer:

  • Process optimization:
    • Replace batch reactors with continuous flow systems to enhance mixing and heat transfer .
    • Screen catalysts (e.g., Pd/C for coupling steps) and solvents (DMF vs. THF) using DoE (Design of Experiments) .
  • Byproduct mitigation:
    • Use scavenger resins (e.g., QuadraSil™) to remove unreacted intermediates.
    • Monitor reaction progress in real-time via in-situ FTIR .

Q. How can metabolic stability and toxicity profiles be evaluated preclinically for this compound?

Methodological Answer:

  • Metabolic studies:
    • Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Focus on demethylation (methoxy group) or oxidation (thiophene ring) .
  • Toxicity screening:
    • Use zebrafish embryos for acute toxicity (LC₅₀) and HepG2 cells for hepatotoxicity (ATP assay).
    • Compare with structurally related compounds (e.g., pyrazole-carboxamides in ) to identify toxicophores .

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